molecular formula C24H33N7O7S B14183782 L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- CAS No. 852384-12-4

L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl-

Cat. No.: B14183782
CAS No.: 852384-12-4
M. Wt: 563.6 g/mol
InChI Key: FEIMFORGIGWORD-FHWLQOOXSA-N
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Description

L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- is a complex peptide compound composed of the amino acids L-histidine, glycine, L-tyrosine, and L-methionine. This compound is notable for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a variety of biochemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as E. coli or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The histidine residue can participate in substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: DTT or β-mercaptoethanol.

    Substitution: Electrophilic reagents like iodoacetamide for alkylation of histidine.

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiol groups.

    Substitution: Alkylated histidine derivatives.

Scientific Research Applications

L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.

    Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The peptide can bind to metal ions, proteins, and enzymes, influencing their activity and stability.

    Pathways: It may modulate oxidative stress pathways by acting as an antioxidant, reducing reactive oxygen species (ROS) levels, and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: Another tripeptide with similar metal-binding properties.

    L-Histidine: A single amino acid with roles in enzyme catalysis and metal ion binding.

    L-Carnosine: A dipeptide composed of β-alanine and L-histidine, known for its antioxidant properties.

Uniqueness

L-Histidine, glycyl-L-tyrosylglycyl-L-methionyl- is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.

Properties

CAS No.

852384-12-4

Molecular Formula

C24H33N7O7S

Molecular Weight

563.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C24H33N7O7S/c1-39-7-6-17(23(36)31-19(24(37)38)9-15-11-26-13-28-15)29-21(34)12-27-22(35)18(30-20(33)10-25)8-14-2-4-16(32)5-3-14/h2-5,11,13,17-19,32H,6-10,12,25H2,1H3,(H,26,28)(H,27,35)(H,29,34)(H,30,33)(H,31,36)(H,37,38)/t17-,18-,19-/m0/s1

InChI Key

FEIMFORGIGWORD-FHWLQOOXSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN

Canonical SMILES

CSCCC(C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN

Origin of Product

United States

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